In-Depth Technical Guide: Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
In-Depth Technical Guide: Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
CAS Number: 106960-78-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, potential biological activities, and applications in drug development, with a focus on experimental data and protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 106960-78-5 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate |
| Canonical SMILES | CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Synthesis and Experimental Protocols
The synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its derivatives is often achieved through a multi-component reaction, most notably the Hantzsch pyridine synthesis or a variation thereof.[1] This approach offers high efficiency and the ability to generate a diverse range of substituted polyhydroquinolines.[2]
General Hantzsch Synthesis Protocol for Polyhydroquinoline Derivatives
A widely applicable method for synthesizing the polyhydroquinoline core involves a one-pot, four-component reaction. This solvent-free approach is environmentally friendly and typically proceeds with high yields.[3]
Experimental Protocol:
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Reactants: A mixture of an appropriate aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), a cyclic 1,3-dicarbonyl compound (like dimedone or 1,3-cyclohexanedione), and ammonium acetate is prepared.[2][3]
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Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, the use of a heterogeneous catalyst like γ-Al₂O₃ nanoparticles or MCM-41 can significantly improve reaction times and yields.[2][3] For instance, using 1 mol% of MCM-41 as a catalyst in a solvent-free medium at 90°C can lead to excellent yields in as little as 15-25 minutes.[3]
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Reaction Conditions: The reaction mixture is heated, typically on an oil bath at around 90°C, under solvent-free conditions.[2]
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Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is washed with brine and extracted with an organic solvent such as ethyl acetate.
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Purification: The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like hot ethanol and water to afford the desired polyhydroquinoline derivative.[2]
Hantzsch Synthesis Workflow for Polyhydroquinolines.
Potential Biological Activities and Applications in Drug Development
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is not extensively published, the broader class of compounds suggests several potential therapeutic applications.
Anticancer Activity
Numerous quinoline and tetrahydroquinoline derivatives have demonstrated significant antiproliferative effects. For instance, novel quinoline-3-carboxylate derivatives have been identified as dual inhibitors of EGFR and HER-2, with some compounds showing high efficacy against colon cancer cell lines (IC₅₀ = 23 and 25 nM), surpassing the activity of the established drug erlotinib (IC₅₀ = 30 nM).[4] These compounds were found to induce apoptosis through the activation of caspases 3, 8, and 9, the upregulation of Bax, and the downregulation of Bcl-2.[4] The potential mechanism involves the inhibition of receptor protein tyrosine kinases (RPTKs) in the Human Epidermal Growth Factor Receptor (HER) family.[4]
Proposed Anticancer Mechanism of Action.
Antimicrobial and Antioxidant Activities
Derivatives of the quinoline core have also been evaluated for their antimicrobial and antioxidant properties. For example, certain carboxylated quinolone derivatives have shown promising activity against both bacterial and fungal strains.[5] One derivative exhibited a significant antibacterial effect against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 3.9 μg/mL.[5] The antioxidant capacity of new quinoline derivatives has also been investigated, with some compounds demonstrating potent activity.[6]
Experimental Protocol for In-Vitro Antioxidant Assay (Phosphomolybdenum Method): [6]
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An aliquot of 0.5 ml of the sample solution is combined with 4.5 ml of the reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate).
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A blank is prepared using 0.5 ml of 45% DMSO.
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The tubes are incubated in a boiling water bath at 95°C for 90 minutes.
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After cooling to room temperature, the absorbance of the aqueous solution of each sample is measured at 695 nm against the blank using a UV-Vis spectrophotometer.
C5a Receptor Antagonism
Substituted 5,6,7,8-tetrahydroquinolines have been identified as a novel series of C5a receptor antagonists.[7] Members of this series have demonstrated high binding affinity for the C5a receptor and act as potent functional antagonists. This suggests a potential role for compounds like Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate in the treatment of inflammatory diseases where the C5a receptor plays a crucial role.
Summary and Future Directions
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate belongs to a class of compounds with significant therapeutic potential. While the direct biological data for this specific molecule is limited in the public domain, the established activities of related quinoline and tetrahydroquinoline derivatives provide a strong rationale for its further investigation. Future research should focus on the specific synthesis and biological evaluation of this compound to determine its efficacy and mechanism of action in various disease models, particularly in oncology and inflammatory disorders. The development of detailed structure-activity relationships will be crucial for optimizing its therapeutic potential.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
